molecular formula C18H19ClN4 B2654577 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850228-80-7

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2654577
CAS RN: 850228-80-7
M. Wt: 326.83
InChI Key: JAIZULIFYQGZMI-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential in cancer treatment, specifically as inhibitors of CDK2, a protein kinase that plays a key role in cell proliferation .


Synthesis Analysis

The synthesis of this compound involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is confirmed through molecular docking simulation . The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . These molecules are designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are suitable for its role as a CDK2 inhibitor . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .

Scientific Research Applications

Anticancer Drug Development

The compound has been synthesized and studied as a potential anticancer drug . The molecular structure of the synthesized anticancer drug was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods . This research could lead to the development of new anticancer treatments.

Molecular Docking with MMP-2 Receptor

The compound has been used in molecular docking studies with the MMP-2 metalloproteinase receptor . This receptor is often associated with cancer cells, and understanding how the compound interacts with it could provide valuable insights for drug development .

Vibrational Spectra Studies

The compound has been used in studies of vibrational spectra . These studies can provide valuable information about the molecular structure of the compound and how it might interact with other molecules .

Quantum Chemical Calculations

The compound has been used in quantum chemical calculations . These calculations can provide insights into the properties of the compound and how it might behave in different environments .

Drug Discovery Scaffold

The pyrrolidine ring in the compound is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that “3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” could potentially be used in the treatment of leishmaniasis .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of CDK2, a protein kinase that is responsible for phosphorylation of key components for cell proliferation . This makes CDK2 an appealing target for cancer treatment .

Future Directions

The future directions for this compound involve further investigations into its potential as a CDK2 inhibitor . It has shown potent dual activity against examined cell lines and CDK2, making it a promising candidate for further study .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZULIFYQGZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

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